

A Comparative Analysis of Photoinitiator Cytotoxicity in Bioprinting

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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzophenone

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For researchers, scientists, and drug development professionals, the selection of a biocompatible photoinitiator is a critical parameter in the success of 3D bioprinting applications. This guide provides an objective comparison of the cytotoxicity of commonly used photoinitiators, supported by experimental data, to aid in the selection of the most suitable candidates for your research.

The advent of 3D bioprinting has revolutionized the fields of tissue engineering and drug discovery, enabling the fabrication of complex, cell-laden constructs that mimic native tissue. Photopolymerization, a key process in many bioprinting modalities, relies on photoinitiators to absorb light and generate reactive species that crosslink bioinks into stable hydrogel structures. However, the very reactivity that makes these molecules effective can also pose a cytotoxic risk to the embedded cells. This guide delves into a comparative analysis of the cytotoxicity of prevalent photoinitiators, with a focus on Irgacure 2959 and Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), to inform material selection for bioprinting protocols.

Comparative Cytotoxicity Data

The following table summarizes quantitative data from various studies, comparing the cytotoxicity of different photoinitiators under specified experimental conditions. Cell viability is a key metric, and it is influenced by factors such as photoinitiator concentration, light wavelength, exposure time, and cell type.

Photoinitiator	Concentration (% w/v)	Cell Type	Light Source (Wavelength, Intensity)	Exposure Time	Cell Viability (%)	Reference
Irgacure 2959	0.05%	L929 mouse fibroblasts	365 nm, 10 mW/cm ²	2 min	Not significantly different from control	[1]
0.1%	Human Aortic Smooth Muscle Cells (HASMCs)	Not specified	24 hours (no light)	~85	[2]	
0.16%	Human Aortic Smooth Muscle Cells (HASMCs)	Not specified	24 hours (no light)	~25	[2]	
0.5%	NIH 3T3 fibroblasts	UV irradiation	Not specified	~75 (post-printing)		
0.7%	Not specified	Not specified	60 min	Lower than LAP	[3][4]	
0.9%	Not specified	Not specified	60 min	Much lower than LAP	[3][4]	
LAP	0.025%	Neonatal human dermal fibroblasts (NHDF)	405 nm, 4 mW/cm ²	Not specified	High	[5]

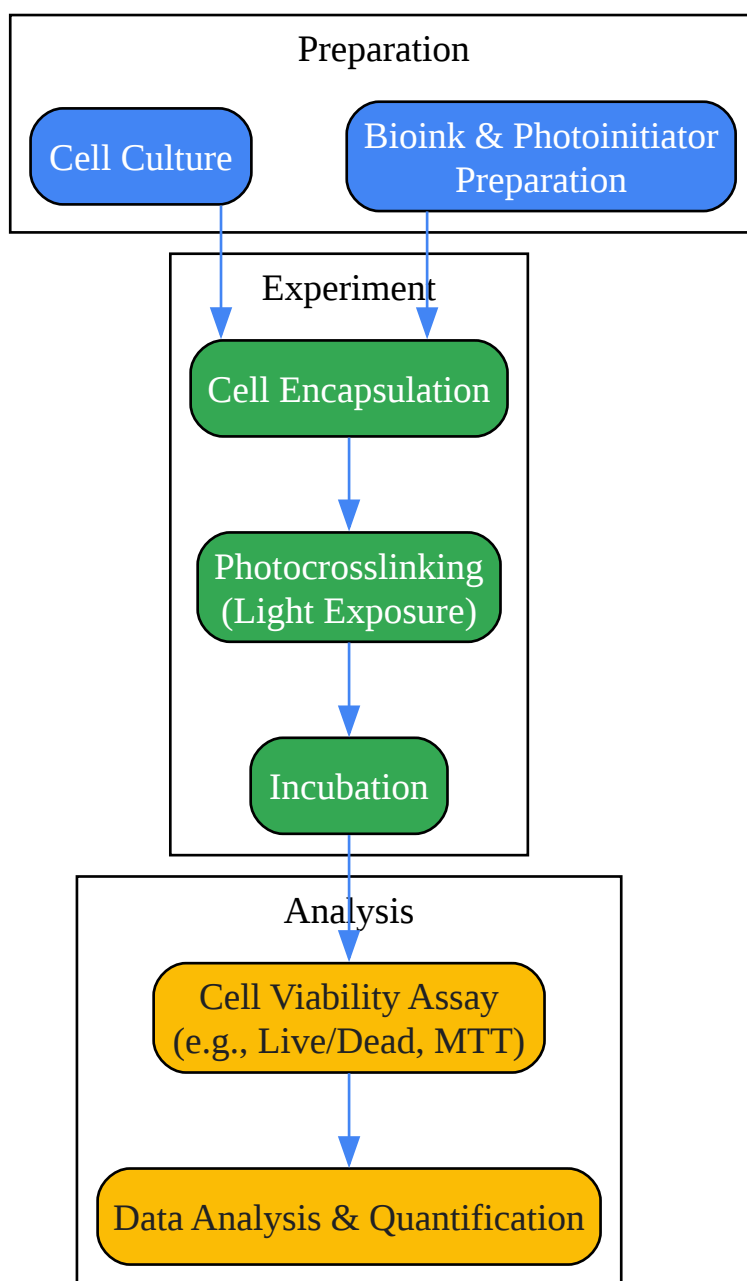
0.1%	Neonatal human dermal fibroblasts (NHDF)	405 nm, 0.2 mW/cm ²	Not specified	High	[5]
0.3%	Not specified	Not specified	60 min	Good	[3][4]
0.5%	Not specified	Not specified	60 min	Good	[3][4]
0.5%	M-1 mouse kidney collecting duct cells	405 nm, 9.6 mW/cm ²	10 min	Cytotoxic	[6]
0.7%	Not specified	Not specified	60 min	Higher than Irgacure 2959	[3][4]
0.9%	Not specified	Not specified	60 min	Much higher than Irgacure 2959	[3][4]
VA-086	1.5%	Bone marrow stromal cells	LED, 2 mW/cm ²	Not specified	Supported viability for 7 days [7]
BAPO	1-50 µM	Four different cell types	455 nm blue light	Not specified	Most toxic among seven PIs tested [8]
TPO-L	0.1 mol%	Not specified	3D printer and post-curing unit	Not specified	Less cytotoxic than BAPO and TPO [9]

Experimental Protocols

The assessment of photoinitiator cytotoxicity is crucial for the development of biocompatible bioinks. A typical experimental workflow involves exposing cell-laden hydrogels to the photoinitiator and a light source, followed by viability assays.

General Cytotoxicity Assay Protocol

- **Cell Culture:** The chosen cell line (e.g., L929, HASMC, NIH 3T3) is cultured under standard conditions (e.g., 37°C, 5% CO₂) in a suitable growth medium.
- **Bioink Preparation:** A solution of a biocompatible polymer (e.g., Gelatin Methacryloyl - GelMA) is prepared. The photoinitiator of interest is dissolved in the bioink precursor solution to the desired concentration.
- **Cell Encapsulation:** The cultured cells are detached, counted, and resuspended in the photoinitiator-containing bioink precursor solution at a specific density.
- **Photocrosslinking:** The cell-laden bioink is exposed to a light source with a specific wavelength (e.g., 365 nm for Irgacure 2959, 405 nm for LAP) and intensity for a defined duration to induce hydrogel crosslinking.
- **Incubation:** The crosslinked, cell-laden hydrogels are incubated for a set period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
- **Viability Assessment:** Cell viability is quantified using assays such as:
 - **Live/Dead Assay:** Utilizes calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for fluorescent microscopy imaging.
 - **Metabolic Assays (e.g., MTT, MTS, WST-1):** Measure the metabolic activity of the cells, which correlates with cell viability.
- **Data Analysis:** The percentage of viable cells is calculated by comparing the results from the experimental groups to a control group (e.g., cells in hydrogel without photoinitiator/light exposure).



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A typical experimental workflow for assessing photoinitiator cytotoxicity.

Mechanism of Cytotoxicity: The Role of Reactive Oxygen Species

The primary mechanism of cytotoxicity for many photoinitiators is the generation of free radicals or reactive oxygen species (ROS) upon light absorption. These highly reactive molecules are

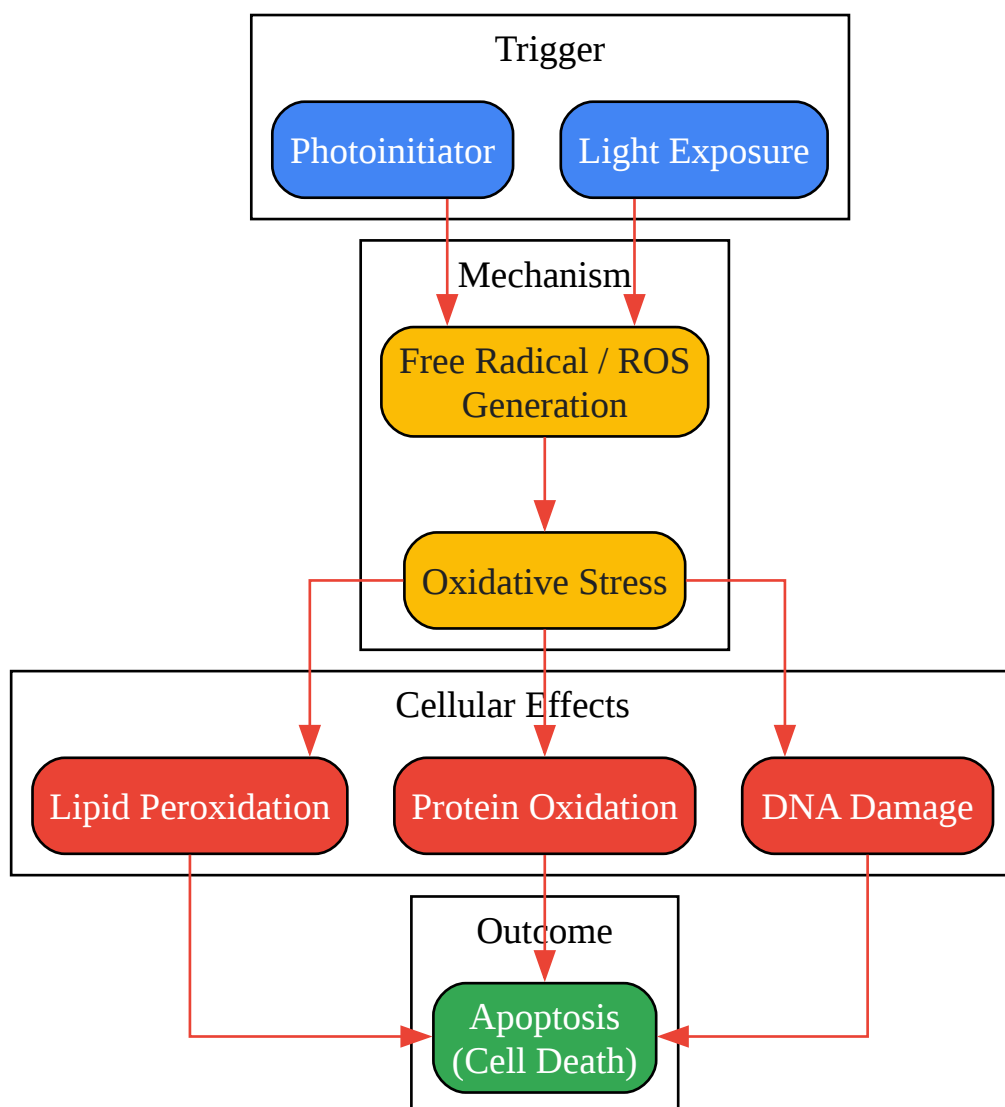
essential for initiating the polymerization process but can also inflict significant damage to cellular components.

Upon excitation by photons of a specific wavelength, a photoinitiator molecule cleaves to form free radicals. While these radicals are intended to react with monomer units to build a polymer network, they can also interact with intracellular molecules. This interaction can lead to oxidative stress, a condition where the production of ROS overwhelms the cell's antioxidant defense mechanisms.

The resulting oxidative stress can trigger a cascade of detrimental events, including:

- Lipid Peroxidation: Damage to the cell membrane, affecting its integrity and function.
- Protein Oxidation: Alteration of protein structure and function, disrupting cellular processes.
- DNA Damage: Can lead to mutations and genomic instability.

Ultimately, severe oxidative stress can induce programmed cell death, or apoptosis. This is a controlled cellular process that eliminates damaged cells. The activation of apoptotic pathways is a key indicator of significant cytotoxicity. One study also investigated the effect of photoinitiators on the intracellular AKT signaling pathway, which is involved in cell survival and proliferation.^[6]



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Signaling pathway of photoinitiator-induced cytotoxicity.

Discussion and Conclusion

The choice of photoinitiator has a profound impact on the viability of cells within bioprinted constructs. The data consistently demonstrates that both the type of photoinitiator and its concentration are critical factors.

Irgacure 2959, a widely used photoinitiator, is activated by UV light. While effective, UV radiation itself can be damaging to cells, and higher concentrations of Irgacure 2959 have been

shown to be cytotoxic.[2] Studies indicate that cell viability decreases significantly as the concentration of Irgacure 2959 increases.[2][3][4]

LAP, on the other hand, is activated by visible light (around 405 nm), which is generally considered less harmful to cells than UV light.[3] Comparative studies have shown that at similar or even higher concentrations, LAP exhibits lower cytotoxicity and supports higher cell viability than Irgacure 2959.[3][4] This makes LAP a more favorable choice for applications requiring high cell viability. However, it is important to note that even with visible light photoinitiators, cytotoxicity can occur, especially at higher concentrations and longer exposure times.[6]

Other photoinitiators, such as VA-086, BAPO, and TPO-L, also present different cytotoxicity profiles. For instance, BAPO has been reported to be highly toxic, while TPO-L appears to be a less cytotoxic alternative.[8][10][9]

In conclusion, for bioprinting applications where cell viability is paramount, the selection of a photoinitiator that is activated by visible light and exhibits low cytotoxicity, such as LAP, is highly recommended. It is crucial to optimize the concentration of the photoinitiator and the light exposure parameters to minimize cytotoxic effects while ensuring efficient crosslinking of the bioink. Further research into novel, highly efficient, and biocompatible photoinitiators will continue to advance the field of 3D bioprinting and its applications in regenerative medicine and drug discovery.

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